

An In-depth Technical Guide to JT001 (VV116) Sodium: A Novel Antiviral Agent

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Compound of Interest		
Compound Name:	JT001 sodium	
Cat. No.:	B15612199	Get Quote

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Introduction

JT001, also known as VV116 or Mindeudesivir, is an orally administered sodium salt of a deuterated remdesivir analog. It is a novel nucleoside analog prodrug developed for the treatment of viral infections, most notably COVID-19, caused by SARS-CoV-2. As a deuterated compound, JT001 exhibits altered pharmacokinetic properties compared to its non-deuterated counterpart, remdesivir, leading to improved oral bioavailability. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **JT001 sodium**.

Chemical Structure and Properties

JT001 sodium is a tri-isobutyrate ester prodrug of a deuterated analog of GS-441524, the parent nucleoside of remdesivir. The deuteration is at the C7 position of the pyrrolotriazine base.

Chemical Name: [(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate, sodium salt

Molecular Formula: C24H30DN5O7·Na

Molecular Weight: 524.52 g/mol (for the sodium salt)



Property	Value	Reference
Molecular Formula (Free Base)	C24H30DN5O7	[1][4]
Molecular Weight (Free Base)	502.54 g/mol	[1][4]
CAS Number	2647442-33-7	[1][4]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	[1][4]

Mechanism of Action

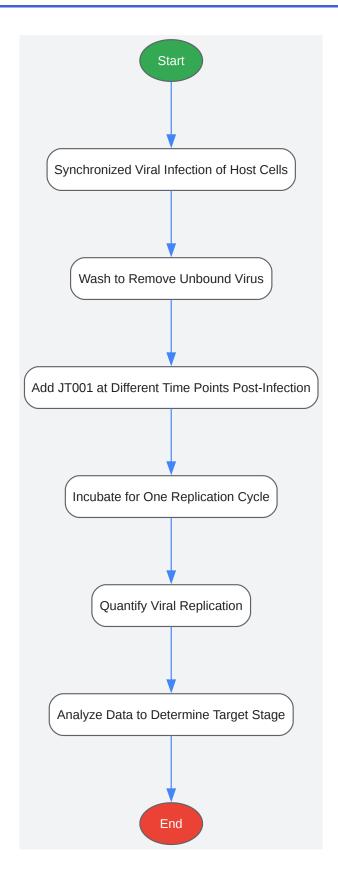
JT001 is a prodrug that is metabolized in the body to its active form. The mechanism of action involves the inhibition of viral RNA synthesis.

- Uptake and Metabolism: Following oral administration, JT001 is absorbed and undergoes hydrolysis by cellular esterases to release the parent nucleoside analog (a deuterated version of GS-441524).
- Phosphorylation: The nucleoside analog is then phosphorylated by host cell kinases to its active triphosphate form.
- Inhibition of Viral RdRp: The active nucleoside triphosphate acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). It is incorporated into the nascent viral RNA chain, leading to delayed chain termination and the cessation of viral replication.[5][6]









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